Desosaminylazithromycin

Description

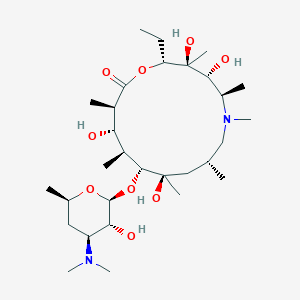

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10,13-tetrahydroxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H58N2O9/c1-12-22-30(8,38)25(35)20(6)32(11)15-16(2)14-29(7,37)26(18(4)23(33)19(5)27(36)40-22)41-28-24(34)21(31(9)10)13-17(3)39-28/h16-26,28,33-35,37-38H,12-15H2,1-11H3/t16-,17-,18+,19-,20-,21+,22-,23+,24-,25-,26-,28+,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXDYILJJHOVNLO-NZMWSZMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)O)C)OC2C(C(CC(O2)C)N(C)C)O)(C)O)C)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)(C)O)C)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H58N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117693-41-1 | |

| Record name | Desosaminylazithromycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117693411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DESOSAMINYLAZITHROMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4730HW9T7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Chemical Landscape of Desosaminylazithromycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desosaminylazithromycin, also known as Azithromycin (B1666446) Impurity J, is a significant derivative and metabolite of the widely used macrolide antibiotic, Azithromycin.[1] Its structure is characterized by the absence of the cladinose (B132029) sugar moiety from the macrolide ring of Azithromycin. This alteration provides a unique opportunity to study the structure-activity relationships of Azithromycin and its analogues. This technical guide provides an in-depth overview of the chemical structure, synthesis, and analytical characterization of this compound, intended to serve as a comprehensive resource for researchers in medicinal chemistry and drug development.

Chemical Structure and Properties

This compound is an azalide, a subclass of macrolide antibiotics, featuring a 15-membered macrocyclic lactone ring.[1] The key structural difference from its parent compound, Azithromycin, is the hydrolytic cleavage of the L-cladinose sugar. The desosamine (B1220255) sugar, a 3-(dimethylamino)-3,4,6-trideoxyhexose, remains attached to the macrolide ring and is crucial for the compound's biological activity.[1]

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C30H58N2O9 | --INVALID-LINK-- |

| Molecular Weight | 590.79 g/mol | --INVALID-LINK-- |

| CAS Number | 117693-41-1 | --INVALID-LINK-- |

| Appearance | Pale Green Solid | --INVALID-LINK-- |

| Melting Point | 137-140 °C | --INVALID-LINK-- |

| Solubility | Soluble in Chloroform and Methanol (B129727) (Slightly) | --INVALID-LINK-- |

| pKa (Predicted) | 13.29 ± 0.70 | --INVALID-LINK-- |

Synthesis of this compound

The primary method for the synthesis of this compound is through the controlled acid hydrolysis of Azithromycin. This process selectively cleaves the cladinose sugar from the macrolide ring.

Experimental Protocol: Synthesis of 3-O-descladinosyl-3-OH azithromycin

This protocol is adapted from a published procedure.

Materials:

-

Azithromycin

-

1 M Hydrochloric Acid

-

Ammonia (B1221849) solution (NH3·H2O)

-

Dichloromethane (CH2Cl2)

-

Water

-

Brine

Procedure:

-

Dissolve Azithromycin (20.000 g, 26.7 mmol) in ethanol (35 mL).

-

Slowly add 1 M hydrochloric acid to the reaction mixture.

-

Stir the reaction mixture for 1 hour at 40 °C.

-

Adjust the pH of the solution to 10 with ammonia solution.

-

Extract the product with dichloromethane.

-

Wash the organic phase with water and then with brine.

-

Dry the organic phase to afford 3-O-descladinosyl-3-OH azithromycin as a white solid (Yield: 15.500 g, 26.2 mmol, 98.1%).

Spectroscopic Characterization

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a critical tool for confirming the molecular formula of synthesized this compound.

-

HRMS (ESI) (M + H)+ m/z: 591.4194 (Calculated for C30H59N2O9+: 591.4215)

Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis of this compound, often in the context of impurity profiling of Azithromycin.

Experimental Protocol: HPLC Method for the Determination of Azithromycin and its Impurities

The following is a general HPLC method that can be adapted for the quantitative analysis of this compound (Impurity J).

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm packing)[2][3]

-

Mobile Phase: A gradient of A and B, where A is an aqueous buffer (e.g., anhydrous dibasic sodium phosphate) and B is a mixture of organic solvents (e.g., methanol and acetonitrile).[2][3]

-

Column Temperature: 55 °C[3]

-

Flow Rate: 0.9 mL/min[3]

Note: The specific gradient conditions and buffer pH may need to be optimized for the best separation and quantification of this compound.

Biological Activity

This compound, like its parent compound Azithromycin, is expected to exhibit antibacterial activity by inhibiting bacterial protein synthesis. The desosamine sugar is known to be essential for binding to the bacterial ribosome. However, the absence of the cladinose sugar may impact the overall potency and spectrum of activity. Some research suggests that as a degradation product, it may have reduced antibacterial activity compared to Azithromycin.[1] Further comparative studies are needed to fully elucidate the specific antibacterial profile of this compound.

Logical Relationships and Workflows

The following diagrams illustrate the key relationships and processes described in this guide.

References

An In-depth Technical Guide to Desosaminylazithromycin: Discovery, Origin, and Core Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desosaminylazithromycin is a significant derivative of the widely-used macrolide antibiotic, azithromycin (B1666446).[1] It is classified as an azalide, characterized by a 15-membered macrocyclic lactone ring.[1] This technical guide provides a comprehensive overview of the discovery, origin, chemical properties, and analytical methodologies related to this compound. Its primary role in pharmaceutical sciences is not as a therapeutic agent but as a critical reference standard for the quality control of azithromycin, where it is recognized as a key impurity.[1]

Discovery and Origin

The discovery of this compound is intrinsically linked to the development and analysis of azithromycin. It is not a compound that was sought out for its therapeutic properties but was rather identified as a degradation product and process impurity during the synthesis and stability testing of azithromycin.[1][2][3]

The origin of this compound is the chemical transformation of azithromycin. Specifically, it is formed through the acid-catalyzed hydrolysis of the glycosidic bond that links the cladinose (B132029) sugar to the macrolide ring of azithromycin.[4] This process results in the removal of the cladinose moiety, leading to the formation of this compound. This degradation can occur during the manufacturing process, storage, or under specific physiological conditions.[1]

dot

Caption: Chemical conversion of Azithromycin to this compound.

Chemical and Physical Properties

This compound is a white to off-white or pale green solid.[3][5] Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C30H58N2O9 | [1][2][5] |

| Molecular Weight | 590.79 g/mol | [1][2][5] |

| CAS Number | 117693-41-1 | [2] |

| IUPAC Name | (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-(((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-2-ethyl-3,4,10,13-tetrahydroxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one | [2] |

| Synonyms | 13-O-Decladinosyl Azithromycin, Descladinose Azithromycin, Azithromycin Impurity J | [1][2] |

| Solubility | Soluble in organic solvents. | [3] |

| Storage | 2-8°C for long-term storage. | [2] |

Mechanism of Action and Biological Activity

Similar to other macrolide antibiotics, the antibacterial action of this compound involves the inhibition of protein synthesis in susceptible bacteria.[6] This is achieved by binding to the 50S subunit of the bacterial ribosome, thereby interfering with the translocation of peptides.

However, the absence of the cladinose sugar significantly diminishes its antibacterial potency compared to azithromycin.[1] The cladinose moiety is crucial for the effective binding of azithromycin to the ribosome and its subsequent antibacterial activity. While specific minimum inhibitory concentration (MIC) values for this compound against a wide range of bacteria are not extensively reported in the literature, it is generally considered to have weak antibacterial action.

dot

Caption: Mechanism of action of this compound.

Quantitative Data

As this compound is primarily studied as an impurity, extensive quantitative data on its biological activity and pharmacokinetics are limited. The following table summarizes the available information and provides a comparison with azithromycin where relevant.

| Parameter | This compound | Azithromycin | Reference(s) |

| Antibacterial Activity | Significantly weaker than azithromycin | Broad-spectrum activity against various Gram-positive and Gram-negative bacteria. | [1][7] |

| MIC90 (Borrelia burgdorferi) | Not Reported | 0.015-0.06 µg/mL | [8] |

| Pharmacokinetic Data | Not extensively studied. As a metabolite, it would be expected to have different absorption, distribution, metabolism, and excretion profiles than the parent drug. | Well-characterized with a long half-life and extensive tissue distribution. | [7] |

Experimental Protocols

The primary experimental protocols involving this compound focus on its generation through forced degradation of azithromycin and its subsequent analytical quantification, typically by High-Performance Liquid Chromatography (HPLC).

Protocol for Forced Degradation and HPLC Analysis

This protocol is a composite based on methodologies described in the literature for the stability testing of azithromycin.[4][9][10]

1. Objective: To generate this compound from azithromycin through acid-catalyzed degradation and to quantify it using a stability-indicating HPLC method.

2. Materials and Reagents:

-

Azithromycin bulk drug

-

Hydrochloric acid (HCl) or Phosphoric acid (H3PO4)[4]

-

Sodium hydroxide (B78521) (NaOH) for pH adjustment

-

Acetonitrile (B52724) (HPLC grade)[4]

-

Potassium dihydrogen phosphate (B84403) (KH2PO4)[4]

-

Tetrabutyl ammonium (B1175870) hydroxide[4]

-

Water (HPLC grade)[4]

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4]

3. Forced Degradation Procedure (Acid Hydrolysis):

-

Prepare a stock solution of azithromycin (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

-

To a known volume of the azithromycin stock solution, add an equal volume of an acidic solution (e.g., 0.1 N HCl).

-

Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2-8 hours).

-

After incubation, cool the solution to room temperature and neutralize it with a suitable base (e.g., 0.1 N NaOH).

-

Dilute the resulting solution with the mobile phase to a suitable concentration for HPLC analysis.

4. HPLC Method for Quantification:

-

Mobile Phase: A mixture of acetonitrile, a phosphate buffer (e.g., 0.1 M KH2PO4 at pH 6.5), and a modifier like tetrabutyl ammonium hydroxide in water. A typical ratio could be 25:15:1:59 (v/v/v/v).[4]

-

Stationary Phase: C18 reverse-phase column.[4]

-

Flow Rate: 1.0 mL/min.[4]

-

Column Temperature: 43°C.[4]

-

Injection Volume: 20 µL.

5. Analysis:

-

Inject the prepared standard solutions of azithromycin and the degraded sample into the HPLC system.

-

Identify the peaks based on their retention times. This compound will have a different retention time than azithromycin.

-

Quantify the amount of this compound in the degraded sample by comparing its peak area with that of a reference standard of this compound.

dot

Caption: HPLC workflow for the analysis of this compound.

Conclusion

This compound serves a vital role in the pharmaceutical industry, not as a therapeutic agent itself, but as a crucial marker for the quality and stability of azithromycin. Its formation through the degradation of azithromycin underscores the importance of robust analytical methods for impurity profiling in drug substances and finished products. A thorough understanding of its origin, chemical properties, and analytical determination is essential for researchers, scientists, and drug development professionals involved in the lifecycle of azithromycin and other macrolide antibiotics.

References

- 1. This compound | 117693-41-1 | Benchchem [benchchem.com]

- 2. clearsynth.com [clearsynth.com]

- 3. Page loading... [wap.guidechem.com]

- 4. A Robust Liquid Chromatographic Method for Confirmation of Drug Stability of Azithromycin in Bulk Samples, Tablets and Suspensions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound ((2R,3S,4R,5R,8R,10R,11R,12S,13S,1… [cymitquimica.com]

- 6. Comparative efficacy of azithromycin versus clarithromycin in combination with beta-lactams to treat community-acquired pneumonia in hospitalized patients: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Azithromycin. A review of its antimicrobial activity, pharmacokinetic properties and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparative antimicrobial activity of the new macrolides against Borrelia burgdorferi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. japsonline.com [japsonline.com]

- 10. sphinxsai.com [sphinxsai.com]

molecular weight of Desosaminylazithromycin

An In-depth Technical Guide to Desosaminylazithromycin

Abstract

This compound, a key derivative of the macrolide antibiotic azithromycin (B1666446), is of significant interest to researchers and drug development professionals. It is formed by the removal of the cladinose (B132029) sugar from the parent molecule and serves as a crucial reference standard in the quality control of azithromycin.[1] This guide provides a comprehensive overview of the physicochemical properties, synthesis, mechanism of action, and analytical methodologies related to this compound.

Physicochemical Properties

This compound is a white to off-white or pale green solid.[2][3] Its key quantitative properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C30H58N2O9 | [2][3][4] |

| Molecular Weight | 590.79 g/mol | |

| CAS Number | 117693-41-1 | |

| Melting Point | 137-140 °C | [3] |

| pKa (Predicted) | 13.29 ± 0.70 | [2] |

| XLogP3 | 3.4 | [3][4] |

| Topological Polar Surface Area | 152 Ų | [3][4] |

| Solubility | Soluble (120 g/L at 25 °C) | [2] |

Synthesis of this compound

This compound is primarily synthesized by the acid-catalyzed hydrolysis of the glycosidic bond of the L-cladinose sugar from azithromycin.

Experimental Protocol: Synthesis from Azithromycin

A general procedure for the removal of the L-cladinose from azithromycin involves treatment with aqueous hydrochloric acid.[5] A more specific, related multi-step synthesis involving a protection step is described below:

-

Protection of the 2'-Hydroxyl Group: The 2'-hydroxyl group of the desosamine (B1220255) sugar of azithromycin is protected with acetic anhydride (B1165640) to prevent unwanted side reactions.[5][6]

-

Hydrolysis of L-cladinose: Azithromycin is stirred with aqueous HCl to selectively cleave the L-cladinose sugar.[5]

-

Purification: The reaction mixture is concentrated under a vacuum, and the resulting residue is purified by flash chromatography using a dichloromethane/methanol (4:1, v/v) solvent system to yield the final product.[5]

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Mechanism of Action

Like other macrolide antibiotics, this compound is a bacteriostatic agent that inhibits bacterial protein synthesis.[1][7][8]

Ribosomal Binding and Inhibition of Protein Synthesis

The primary target for macrolides is the 50S subunit of the bacterial ribosome.[1][7][8] They bind to a specific site within the 23S ribosomal RNA (rRNA) molecule and various ribosomal proteins.[1] This binding occurs in the nascent peptide exit tunnel, partially occluding it.[9][10] By binding to this site, macrolides sterically hinder the elongation of the polypeptide chain.[10] This interference prevents the translocation of peptidyl-tRNA from the A-site to the P-site of the ribosome, ultimately leading to the dissociation of peptidyl-tRNA and the cessation of protein synthesis.[1][9]

Signaling Pathway of Protein Synthesis Inhibition

Caption: Mechanism of protein synthesis inhibition by this compound.

Analytical Methodology

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification of azithromycin and its impurities, including this compound.[11][12]

Experimental Protocol: HPLC Analysis

The following is a representative RP-HPLC method for the analysis of azithromycin and its related substances:

-

Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.[12]

-

Mobile Phase: A mixture of acetonitrile (B52724) and phosphate (B84403) buffer (pH adjusted to 7.5) in a 50:50 v/v ratio.[12]

-

Flow Rate: 1.0 mL/min.[12]

-

Detection: UV detection at 215 nm.[12]

-

Injection Volume: 50 µL.[12]

-

Sample Preparation:

-

A known quantity of the sample (e.g., crushed tablets) is accurately weighed and transferred to a volumetric flask.

-

The sample is dissolved in acetonitrile, sonicated for 5 minutes, and shaken for 15 minutes.

-

The solution is diluted to the final volume with acetonitrile.

-

An aliquot is centrifuged, and the supernatant is used for injection.

-

Analytical Workflow

Caption: General workflow for the HPLC analysis of this compound.

References

- 1. Macrolides: Mode of Action, Mechanism of Resistance • Microbe Online [microbeonline.com]

- 2. guidechem.com [guidechem.com]

- 3. echemi.com [echemi.com]

- 4. This compound | C30H58N2O9 | CID 9851445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Hybrid Molecules of Azithromycin with Chloramphenicol and Metronidazole: Synthesis and Study of Antibacterial Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Macrolides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 9. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sphinxsai.com [sphinxsai.com]

- 12. ijpsr.com [ijpsr.com]

physical and chemical properties of Desosaminylazithromycin

An In-depth Technical Guide on the Physical and Chemical Properties of Desosaminylazithromycin (Des-cladinose Azithromycin)

Introduction

Azithromycin (B1666446), a widely used macrolide antibiotic, is characterized by a 15-membered azalide ring. Its structure includes two sugar moieties: L-cladinose and D-desosamine. This compound, more formally known as des-cladinose azithromycin, is a significant derivative of azithromycin where the L-cladinose sugar at the C-3 position of the aglycone ring is absent. This modification can influence the compound's pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The physicochemical properties of a drug molecule are fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a summary of the key properties of this compound.

| Property | Value | Source |

| IUPAC Name | (2R,3S,4R,5R,6S,8R,10R,11R,12S,13S,14R)-11-(((2S,3R,4S,6R)-3,4-dihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-2-ethyl-3,4,10-trihydroxy-13-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-2,4,6-trimethyltetrahydro-2H-pyran-2-yl)oxy)-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one | |

| Chemical Formula | C31H58N2O10 | |

| Molecular Weight | 618.8 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 113-115 °C | |

| Solubility | Sparingly soluble in water; soluble in ethanol, methanol (B129727), and acetonitrile | |

| pKa | The pKa values are expected to be similar to azithromycin, with the basicity primarily attributed to the dimethylamino group on the desosamine (B1220255) sugar (pKa ≈ 8.7) and the tertiary amine in the azalide ring (pKa ≈ 9.5). | |

| LogP | The octanol-water partition coefficient (LogP) is a measure of lipophilicity. While specific experimental data for this compound is not readily available, it is predicted to be lower than that of azithromycin due to the removal of the relatively nonpolar cladinose (B132029) sugar. |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments related to the characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A precise and accurate HPLC method is essential for determining the purity of this compound and for separating it from azithromycin and other related substances.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is typically used.

-

Mobile Phase: A gradient elution is often employed.

-

Mobile Phase A: 0.1 M potassium phosphate (B84403) buffer (pH 8.2)

-

Mobile Phase B: Acetonitrile

-

-

Gradient Program:

-

0-15 min: 25% B to 40% B

-

15-25 min: 40% B to 60% B

-

25-30 min: 60% B to 25% B

-

30-35 min: 25% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Detection: UV detection at 210 nm.

-

Injection Volume: 20 µL

-

Temperature: 40 °C

Mass Spectrometry (MS) for Structural Elucidation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. Electrospray ionization (ESI) is a commonly used soft ionization technique for macrolide antibiotics.

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution mass data.

-

Scan Range: m/z 100-1000

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Collision Energy (for MS/MS): Ramped from 10 to 40 eV to induce fragmentation and obtain structural information. The fragmentation pattern can help confirm the absence of the cladinose sugar and the structure of the remaining molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the structure of a molecule. 1H and 13C NMR are fundamental for structural confirmation.

-

Solvent: Deuterated chloroform (B151607) (CDCl3) or deuterated methanol (CD3OD).

-

Spectrometer: 400 MHz or higher for better resolution.

-

1H NMR: Provides information on the number of different types of protons and their local environments. The absence of signals corresponding to the cladinose sugar protons would be a key indicator.

-

13C NMR: Provides information on the number of different types of carbon atoms. Comparison with the 13C NMR spectrum of azithromycin would clearly show the absence of carbon signals from the cladinose moiety.

-

2D NMR (COSY, HSQC, HMBC): These experiments are used to establish connectivity between protons and carbons, providing unambiguous structural assignment.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of azithromycin and its derivatives is the inhibition of bacterial protein synthesis. They bind to the 50S ribosomal subunit at or near the peptidyl transferase center, leading to the blockage of the exit tunnel for the growing polypeptide chain.

Caption: Mechanism of action of this compound.

Experimental Workflow for Characterization

The characterization of a new or modified drug substance like this compound follows a logical workflow to ensure its identity, purity, and quality.

Desosaminylazithromycin: A Technical Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desosaminylazithromycin, a significant derivative of the widely prescribed macrolide antibiotic azithromycin (B1666446), offers a compelling case study in structure-activity relationships and the molecular intricacies of antibiotic function. This technical guide provides an in-depth exploration of the mechanism of action of this compound, drawing upon the established principles of macrolide antibiotics and highlighting the critical role of its structural components. While specific quantitative data for this compound is not extensively available in public literature, this guide leverages data from its parent compound, azithromycin, to provide a robust comparative framework. Detailed experimental protocols for key assays are provided to empower researchers to further investigate this and other novel macrolide derivatives.

Introduction: The Macrolide Class and the Significance of this compound

Macrolide antibiotics are a cornerstone of antibacterial therapy, renowned for their efficacy against a broad spectrum of bacterial pathogens, particularly those responsible for respiratory tract infections. Their mechanism of action centers on the inhibition of bacterial protein synthesis by targeting the 50S ribosomal subunit.[1][2] this compound is structurally characterized by the presence of a 15-membered macrocyclic lactone ring and a desosamine (B1220255) sugar moiety, but notably lacks the cladinose (B132029) sugar present in azithromycin.[3] This structural distinction makes it a valuable tool for understanding the contribution of individual sugar residues to the overall efficacy and binding affinity of macrolide antibiotics.

Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis

The primary mechanism of action for this compound, consistent with other macrolides, is the inhibition of bacterial protein synthesis.[2] This is achieved through its binding to the 50S ribosomal subunit, specifically within the nascent peptide exit tunnel (NPET).[1][3]

Ribosomal Binding

The desosamine sugar is a critical component for the antibacterial activity of macrolides, playing a pivotal role in the binding of the antibiotic to the bacterial ribosome.[3] The binding of macrolides like azithromycin to the E. coli ribosome is a two-step process: an initial low-affinity binding event followed by a slower conformational change that results in a much tighter, high-affinity complex.[4] This high-affinity binding site is located deep within the NPET.

The interaction of the macrolide with the ribosomal RNA (rRNA) is crucial. For azithromycin, and by extension this compound, interactions with specific nucleotides in the 23S rRNA, such as A2058 and A2059 (E. coli numbering), are key to its inhibitory action.[1]

Steric Hindrance and Inhibition of Translocation

Once bound within the NPET, this compound creates a steric blockade. This physical obstruction prevents the elongation of the nascent polypeptide chain beyond a few amino acids.[1] The growing peptide is unable to traverse the constricted tunnel, leading to the premature dissociation of peptidyl-tRNA from the ribosome and the cessation of protein synthesis.[2]

Signaling Pathway: Inhibition of Protein Synthesis

Caption: this compound binds to the 50S ribosomal subunit, obstructing the NPET and inhibiting protein synthesis.

Quantitative Data Summary

Table 1: Representative Antibacterial Activity of Azithromycin (MIC µg/mL)

| Bacterial Species | MIC50 | MIC90 | Reference |

| Streptococcus pneumoniae | 0.5 | 2.0 | [5] |

| Haemophilus influenzae | 1.0 | 4.0 | [6] |

| Moraxella catarrhalis | ≤0.06 | 0.12 | [7] |

Table 2: Representative Ribosome Binding and Protein Synthesis Inhibition of Azithromycin

| Parameter | Value | Organism | Reference |

| Ribosome Binding (Kd) | ~5 nM | E. coli | [4] |

| In vitro Protein Synthesis Inhibition (IC50) | Not Specified | P. aeruginosa | [8] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of macrolide antibiotics. These protocols can be adapted for the investigation of this compound.

Minimum Inhibitory Concentration (MIC) Determination

Experimental Workflow: MIC Determination

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Time-resolved binding of azithromycin to Escherichia coli ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Trends in Streptococcus pneumoniae Antimicrobial Resistance in US Children: A Multicenter Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial Resistance in Haemophilus influenzae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Susceptibility of clinical Moraxella catarrhalis isolates in British Columbia to six empirically prescribed antibiotic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Biological Activity of Desosaminylazithromycin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Desosaminylazithromycin, a key derivative and primary metabolite of the widely prescribed macrolide antibiotic azithromycin (B1666446), presents a unique profile for scientific investigation. Structurally distinct by the absence of the L-cladinose sugar at the C-3 position of the macrolactone ring, its biological activities diverge significantly from its parent compound. This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, antibacterial spectrum, and relevant experimental protocols. While its antibacterial potency is notably attenuated compared to azithromycin, its role as a significant impurity and a scaffold for novel drug design warrants detailed understanding.

Introduction

This compound, also known as 13-O-Decladinosylazithromycin, is a 15-membered azalide, a subclass of macrolide antibiotics. It is a well-characterized impurity and degradation product of azithromycin, arising from the acid-catalyzed hydrolysis of the cladinose (B132029) moiety.[1] Its presence is closely monitored during the manufacturing and storage of azithromycin to ensure pharmaceutical quality and safety. Beyond its role as an impurity, this compound serves as a critical reference standard in analytical chemistry and a molecular probe for understanding the structure-activity relationships of macrolide antibiotics.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Like its parent compound, the primary mechanism of action of this compound is the inhibition of bacterial protein synthesis. This is achieved through its interaction with the 50S ribosomal subunit, a critical component of the bacterial protein synthesis machinery.

Binding to the Ribosomal Exit Tunnel: Macrolides, including this compound, bind to the nascent peptide exit tunnel (NPET) on the 50S ribosomal subunit. This binding site is primarily composed of 23S rRNA. The interaction physically obstructs the passage of newly synthesized (nascent) polypeptide chains, leading to a premature dissociation of the peptidyl-tRNA from the ribosome and ultimately, the cessation of protein elongation.

While the fundamental mechanism is conserved, the absence of the cladinose sugar in this compound significantly impacts its binding affinity and inhibitory potency. The cladinose sugar of azithromycin is known to establish additional interactions within the ribosomal tunnel, thereby enhancing its binding and overall antibacterial efficacy. The lack of this sugar moiety in this compound results in a weaker interaction with the ribosome and consequently, reduced antibacterial activity.

Figure 1: Simplified signaling pathway of this compound's inhibitory action on bacterial protein synthesis.

Antibacterial Spectrum and Potency

The antibacterial activity of this compound is significantly lower than that of azithromycin. While comprehensive quantitative data in the form of Minimum Inhibitory Concentration (MIC) values for this compound against a wide range of bacterial pathogens are not extensively available in publicly accessible literature, studies on derivatives of this compound consistently demonstrate its reduced potency compared to the parent drug.

For comparative purposes, the following table summarizes typical MIC ranges for azithromycin against key respiratory pathogens. It is important to note that the corresponding MIC values for this compound are expected to be considerably higher, indicating lower activity.

| Bacterium | Azithromycin MIC (µg/mL) |

| Staphylococcus aureus | 0.5 - >128 |

| Streptococcus pneumoniae | 0.06 - >256 |

| Haemophilus influenzae | 0.015 - 4 |

| Moraxella catarrhalis | ≤0.03 - 0.5 |

Note: MIC values can vary depending on the strain, testing methodology, and geographical location.

The reduced activity of this compound underscores the critical role of the cladinose sugar in the potent antibacterial action of azithromycin.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Synthesis of this compound via Acid Hydrolysis of Azithromycin

Principle: this compound can be prepared by the selective cleavage of the glycosidic bond linking the cladinose sugar to the macrolactone ring of azithromycin under acidic conditions.

Materials:

-

Azithromycin dihydrate

-

Hydrochloric acid (HCl), 1M solution

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., dichloromethane/methanol (B129727)/ammonium (B1175870) hydroxide (B78521) mixture)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

pH meter or pH paper

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

Procedure:

-

Dissolve a known amount of azithromycin dihydrate in a minimal amount of a suitable organic solvent (e.g., methanol) in a round-bottom flask.

-

Add 1M HCl solution dropwise while stirring at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as dichloromethane:methanol:ammonium hydroxide (90:9:1).

-

Continue stirring until the starting material (azithromycin) is no longer detectable by TLC.

-

Neutralize the reaction mixture by the slow addition of a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous phase).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of dichloromethane and methanol containing a small percentage of ammonium hydroxide to obtain pure this compound.

-

Characterize the final product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its identity and purity.

Figure 2: Experimental workflow for the synthesis of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.

Materials:

-

This compound stock solution of known concentration

-

Bacterial strains (e.g., S. aureus, S. pneumoniae, H. influenzae, M. catarrhalis)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for most bacteria; Haemophilus Test Medium (HTM) for H. influenzae

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator (35-37°C)

Procedure:

-

Prepare serial two-fold dilutions of the this compound stock solution in the appropriate broth medium directly in the wells of a 96-well microtiter plate.

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plates at 35-37°C for 18-24 hours. For H. influenzae and S. pneumoniae, incubate in a CO₂-enriched atmosphere.

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.

In Vitro Protein Synthesis Inhibition Assay (Luciferase Reporter Assay)

Principle: This cell-free assay measures the inhibition of protein synthesis by quantifying the light produced from a luciferase reporter enzyme that is synthesized in an in vitro transcription-translation system. A reduction in luminescence in the presence of the test compound indicates inhibition of protein synthesis.

Materials:

-

Bacterial cell-free transcription-translation system (e.g., E. coli S30 extract)

-

DNA template encoding a luciferase reporter gene under the control of a bacterial promoter

-

This compound stock solution

-

Luciferase assay reagent

-

Luminometer

-

Sterile microcentrifuge tubes or 96-well plates

Procedure:

-

Set up the in vitro transcription-translation reactions according to the manufacturer's protocol. Each reaction should contain the cell-free extract, the DNA template, and the necessary amino acids and energy sources.

-

Add varying concentrations of this compound to the reactions. Include a positive control (no inhibitor) and a negative control (no DNA template).

-

Incubate the reactions at the optimal temperature (usually 37°C) for a specified period (e.g., 1-2 hours) to allow for transcription and translation of the luciferase reporter.

-

Add the luciferase assay reagent to each reaction, which contains the substrate luciferin.

-

Measure the luminescence of each reaction using a luminometer.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the positive control.

-

Plot the percentage of inhibition against the concentration of this compound to determine the IC₅₀ value (the concentration that causes 50% inhibition of protein synthesis).

References

A Technical Guide to the Synthesis of Desosaminylazithromycin from Azithromycin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis pathway for desosaminylazithromycin, a key metabolite and impurity of the widely-used antibiotic, azithromycin (B1666446). This document outlines the core chemical transformation, presents quantitative data from relevant studies, and offers detailed experimental protocols. The information herein is intended to support research, development, and quality control activities within the pharmaceutical sciences.

Introduction

This compound, also known as Azithromycin Impurity J in the European Pharmacopoeia, is a significant related substance of azithromycin.[1] It is structurally distinct from the parent molecule by the absence of the L-cladinose sugar moiety at the C-13 position of the macrolide ring.[1] The formation of this compound can occur during the synthesis of azithromycin or as a degradation product, making its study and synthesis crucial for impurity profiling and the development of stable pharmaceutical formulations.[1][2] This guide focuses on the direct synthesis of this compound from azithromycin, a process primarily achieved through controlled hydrolysis.

Synthesis Pathway: Hydrolytic Cleavage of L-Cladinose

The principal pathway for the synthesis of this compound from azithromycin involves the selective hydrolytic cleavage of the glycosidic bond linking the L-cladinose sugar to the aglycone core. This reaction is typically catalyzed by acid.[1][3]

References

role of desosamine sugar in macrolide activity

An In-depth Technical Guide: The Pivotal Role of Desosamine (B1220255) in Macrolide Activity

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Macrolide antibiotics represent a cornerstone in the treatment of bacterial infections, primarily exerting their effect by inhibiting protein synthesis. Their mechanism of action is intrinsically linked to their chemical structure, a complex macrocyclic lactone ring adorned with one or more deoxy sugars. Among these, the aminosugar desosamine is a ubiquitous and functionally indispensable moiety for the antibacterial activity of classic 14- and 15-membered macrolides such as erythromycin (B1671065), clarithromycin (B1669154), and azithromycin (B1666446).[1] This technical guide provides a detailed examination of the role of desosamine, focusing on its molecular interactions with the bacterial ribosome, the quantitative impact of its structural features on antibacterial potency, and the experimental protocols used to elucidate these functions.

Mechanism of Action: Desosamine as the Ribosomal Anchor

The antibacterial power of macrolides stems from their ability to bind to the 50S subunit of the bacterial ribosome and obstruct the passage of the nascent polypeptide chain.[2][3] This binding occurs within the nascent peptide exit tunnel (NPET), a ~100 Å long channel through which newly synthesized proteins emerge.[4][5]

The desosamine sugar is the critical anchor for positioning the macrolide within the NPET.[6] Structural and biochemical studies have revealed that desosamine makes direct and crucial contacts with specific nucleotides of the 23S ribosomal RNA (rRNA), which forms the tunnel wall. The most vital interactions are:

-

Hydrogen Bonding: A hydrogen bond forms between the hydroxyl group at the 2'-position (2'-OH) of the desosamine sugar and the N1 atom of adenine (B156593) 2058 (A2058) of the 23S rRNA.[6][7] The disruption of this single bond, often through enzymatic methylation of A2058 by bacterial resistance enzymes (Erm methyltransferases), is a primary mechanism of macrolide resistance.[7]

-

Hydrophobic and Ionic Interactions: The dimethylamino group at the 3'-position is also crucial for binding, participating in a network of interactions that stabilize the macrolide-ribosome complex.[2][8] The hydrophobic face of the macrolactone ring packs tightly against other rRNA nucleotides, including G2057 and C2611, further securing the antibiotic in place.

By anchoring the macrolide deep within the NPET, desosamine ensures the antibiotic effectively barricades the tunnel, leading to the premature dissociation of peptidyl-tRNA and the cessation of protein synthesis.[2][3]

Structure-Activity Relationship (SAR) of the Desosamine Moiety

The precise structure of desosamine is fundamental to its function. Chemical modifications to this sugar have been extensively studied to understand its contribution to antibacterial activity and to overcome resistance.

-

The 2'-Hydroxyl Group: As the primary hydrogen bond donor for the interaction with A2058, the 2'-OH is indispensable. Synthesized macrolide derivatives with a 2'-deoxy desosamine ring demonstrate a marked decrease in antibacterial activity.[6][9]

-

The 3'-Dimethylamino Group: This basic group is critical for both binding and the pharmacokinetic properties of the drug. Stepwise removal of the methyl groups significantly diminishes antibacterial potency. N-desmethyl derivatives show reduced activity, while N,N-didesmethyl derivatives are largely inactive against many pathogens.[8]

-

Steric Hindrance: Fusing bulky chemical groups to the desosamine sugar, such as an N-substituted-1,3-oxazolidin-2-one across the 2' and 3' positions, completely abolishes antibacterial activity by sterically preventing the sugar from fitting into its binding pocket on the ribosome.[2][8][10]

These findings underscore that both the specific functional groups of desosamine and its overall size and shape are finely tuned for optimal ribosomal binding and macrolide efficacy.

Quantitative Data Presentation

The indispensable role of the desosamine 3'-dimethylamino group is quantitatively demonstrated by the significant increase in Minimum Inhibitory Concentration (MIC) values upon its modification. A higher MIC value indicates lower antibacterial potency. The following table summarizes data from a study on clarithromycin and azithromycin derivatives.

| Compound | Modification | S. pneumoniae ATCC 149619 | S. pyogenes ATCC 700294 | H. influenzae ATCC 49247 |

| Clarithromycin | Parent Drug | 0.03 | 0.03 | 8 |

| Derivative 4 | 3'-N-demethyl | 0.12 | 0.06 | 16 |

| Derivative 7 | 3'-N,N-didesmethyl | 2 | 1 | 32 |

| Azithromycin | Parent Drug | 0.12 | 0.25 | 0.5 |

| Derivative 5 | 3'-N-demethyl | 0.25 | 0.5 | 1 |

| Derivative 8 | 3'-N,N-didesmethyl | >64 | >64 | >64 |

As shown, the removal of a single methyl group from the 3'-amino position of both clarithromycin and azithromycin leads to a 2- to 4-fold increase in MIC. The removal of both methyl groups results in a dramatic loss of activity, with MIC values increasing by 32- to >500-fold, rendering the compounds ineffective.[8]

Experimental Protocols

The biological activity of macrolides and their derivatives is primarily assessed through two key experimental procedures: Minimum Inhibitory Concentration (MIC) assays to determine antibacterial potency and ribosome binding assays to measure target affinity.

Protocol: Broth Microdilution MIC Assay

This protocol determines the lowest concentration of an antibiotic required to inhibit the visible growth of a bacterium in vitro.[11][12]

1. Preparation of Bacterial Inoculum: a. From an overnight culture plate, select 3-5 morphologically similar colonies of the test bacterium. b. Suspend the colonies in a sterile saline or broth solution (e.g., Mueller-Hinton Broth, MHB). c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. d. Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.

2. Preparation of Antibiotic Dilutions: a. Prepare a stock solution of the macrolide compound in a suitable solvent (e.g., DMSO). b. Perform a serial two-fold dilution of the stock solution in a 96-well microtiter plate using MHB. Each well should contain 50 µL of the diluted antibiotic, creating a concentration gradient (e.g., from 64 µg/mL down to 0.06 µg/mL).

3. Inoculation and Incubation: a. Add 50 µL of the prepared bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL. b. Include a positive control well (MHB + inoculum, no antibiotic) and a negative control well (MHB only). c. Seal the plate and incubate at 35-37°C for 18-24 hours under appropriate atmospheric conditions.

4. Determination of MIC: a. Following incubation, visually inspect the plate for turbidity. b. The MIC is the lowest concentration of the antibiotic at which there is no visible growth (i.e., the first clear well).[11]

Protocol: Ribosome Filter Binding Assay

This assay measures the direct binding affinity of a macrolide to its ribosomal target using a radiolabeled ligand.[1]

1. Reagent Preparation: a. Prepare a binding buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NH₄Cl, 10 mM MgCl₂). b. Isolate and purify 70S ribosomes from a suitable bacterial strain (e.g., E. coli). c. Prepare solutions of a radiolabeled macrolide (e.g., [³H]erythromycin) and unlabeled competitor macrolides.

2. Binding Reaction: a. In a microtiter plate, mix a constant, low concentration of purified ribosomes (e.g., 3 nM final concentration) with varying concentrations of the radiolabeled macrolide. For competition assays, pre-incubate ribosomes with unlabeled compounds before adding a constant concentration of the radiolabeled ligand. b. Incubate the mixture at room temperature for 1-2 hours to allow the binding to reach equilibrium.

3. Separation of Bound and Free Ligand: a. Use a cell harvester or vacuum manifold to rapidly pass the reaction mixtures through a nitrocellulose filter plate (e.g., UniFilter GF/B). b. Ribosomes and any bound radioligand will be retained by the filter, while the unbound radioligand will pass through.[13] c. Wash the filters quickly with ice-cold binding buffer to remove any non-specifically bound ligand.

4. Quantification and Analysis: a. Allow the filters to dry completely. b. Add scintillation fluid to each well/filter. c. Measure the radioactivity retained on each filter using a scintillation counter. d. Analyze the data to determine binding parameters, such as the equilibrium dissociation constant (Kd), which is a measure of binding affinity.[3]

Conclusion and Implications for Drug Development

The desosamine sugar is not merely an accessory component of macrolide antibiotics; it is the linchpin of their antibacterial activity. Its specific interactions with the 23S rRNA are essential for anchoring the drug to its ribosomal target and inhibiting protein synthesis. A thorough understanding of the structure-activity relationships of this moiety has been critical in explaining mechanisms of bacterial resistance and in guiding the rational design of next-generation macrolides and ketolides that can evade these resistance mechanisms. For professionals in drug development, the desosamine scaffold remains a key focus for modification to enhance binding affinity, broaden the spectrum of activity, and improve pharmacokinetic profiles, ensuring the continued clinical utility of this vital class of antibiotics.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Novel desosamine-modified 14- and 15-membered macrolides without antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetics of drug–ribosome interactions defines the cidality of macrolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigation of Staphylococcus aureus Isolates Identified as Erythromycin Intermediate by the Vitek-1 System: Comparison with Results Obtained with the Vitek-2 and Phoenix Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. Comparative efficacy and toxicity of roxithromycin and erythromycin ethylsuccinate in the treatment of streptococcal pharyngitis in adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and antibacterial activity of desosamine-modified macrolide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Redirecting [linkinghub.elsevier.com]

- 11. idexx.dk [idexx.dk]

- 12. idexx.com [idexx.com]

- 13. Filter binding assay - Wikipedia [en.wikipedia.org]

Desosaminylazithromycin: A Technical Guide to an Azithromycin Impurity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desosaminylazithromycin is a significant impurity and a primary degradation product of azithromycin (B1666446), a widely used macrolide antibiotic.[1] Structurally, it is an azithromycin molecule that has lost its cladinose (B132029) sugar moiety through hydrolysis.[1] Known as Azithromycin Impurity J in the European Pharmacopoeia, its presence in azithromycin active pharmaceutical ingredients (APIs) and finished drug products is carefully controlled to ensure the safety and efficacy of the medication.[1][2][3][4][5] This technical guide provides an in-depth overview of this compound, including its formation, characterization, analytical quantification, and regulatory limits.

Chemical and Physical Properties

This compound is a complex organic molecule with the following key properties:

| Property | Value |

| Chemical Name | (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10,13-tetrahydroxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one[1] |

| Synonyms | Azithromycin Impurity J, Descladinose Azithromycin, 13-O-Decladinosylazithromycin[2][3][6] |

| CAS Number | 117693-41-1[2][3][4][5][6][][8][9] |

| Molecular Formula | C30H58N2O9[1][4][5][6][8][9][10][11] |

| Molecular Weight | 590.79 g/mol [4][5][6][8][9] |

| Appearance | White to off-white or pale green solid[10][11] |

| Melting Point | 137-140 °C[6][11] |

Formation Pathway

This compound is primarily formed through the hydrolysis of the glycosidic bond that links the cladinose sugar to the macrolide ring of azithromycin. This degradation can occur under both acidic and basic conditions.[12] The desosamine (B1220255) sugar, which is crucial for the antibacterial activity of macrolides, remains attached to the aglycone.

The following diagram illustrates the formation of this compound from azithromycin via hydrolysis.

Impact on Azithromycin Quality

The presence of impurities, including this compound, can potentially impact the quality, safety, and efficacy of azithromycin. While specific clinical data on the direct effects of this compound at typical impurity levels are limited, it is known that the cladinose sugar moiety plays a role in the ribosomal binding of the antibiotic. Consequently, this compound exhibits weaker antibacterial activity compared to the parent drug.[1] Therefore, controlling its levels in the final product is a critical aspect of quality assurance.

Regulatory Limits

Pharmacopoeias worldwide set limits for impurities in active pharmaceutical ingredients and finished products. The European Pharmacopoeia (EP) monograph for azithromycin specifies a limit for "Impurity J" (this compound).

| Pharmacopoeia | Impurity | Specification Limit |

| European Pharmacopoeia | Sum of impurities D and J | Not more than 0.5%[13] |

Experimental Protocols for Quantification

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and recommended method for the quantification of this compound in azithromycin samples.

Sample Preparation

For Bulk Azithromycin:

-

Accurately weigh about 33 mg of the azithromycin sample into a 100-mL volumetric flask.

-

Add 5 mL of acetonitrile (B52724) and sonicate for approximately 20 seconds to dissolve the sample.

-

Dilute to volume with the dilution solution (as specified in the HPLC method) and mix well.

-

This solution should be used within 6 hours.[14]

For Azithromycin Tablets:

-

Weigh and finely powder not fewer than 20 tablets.

-

Transfer a portion of the powder equivalent to a nominal amount of azithromycin (e.g., 1430 mg) to a 100-mL volumetric flask.

-

Add 75 mL of acetonitrile and sonicate for at least 15 minutes.

-

Shake by mechanical means for a minimum of 15 minutes.

-

Allow the solution to equilibrate to room temperature, then dilute with the diluent to volume and mix.

-

Centrifuge an aliquot of this stock solution for at least 15 minutes.

-

Transfer a specific volume of the supernatant (e.g., 7.0 mL) to a volumetric flask (e.g., 25-mL) and dilute with the specified diluent to achieve the target concentration.[15]

High-Performance Liquid Chromatography (HPLC) Method

The following is a representative HPLC method based on pharmacopoeial and literature recommendations. Method parameters may need to be optimized depending on the specific instrumentation and column used.

| Parameter | Recommended Conditions |

| Column | C18, 5 µm, 250 mm x 4.6 mm[1] |

| Mobile Phase | A mixture of phosphate (B84403) buffer and an organic solvent (methanol or acetonitrile) in varying proportions. A common mobile phase is a mixture of 0.0335M Phosphate Buffer (pH 7.5) and Methanol in a 20:80 ratio.[] Another option is a gradient of anhydrous dibasic sodium phosphate buffer, methanol, and acetonitrile.[1] |

| Flow Rate | 1.0 - 1.5 mL/min[16] |

| Column Temperature | 50-60 °C[13] |

| Detection Wavelength | 210 nm[][13][15][16] |

| Injection Volume | 10 - 50 µL[13] |

System Suitability

Before sample analysis, the chromatographic system must be evaluated to ensure it is functioning correctly. This is achieved through system suitability tests, which may include assessing parameters such as:

-

Resolution: The separation between the this compound peak and other adjacent peaks should be adequate.

-

Tailing factor: The peak shape should be symmetrical.

-

Relative standard deviation (RSD): The precision of replicate injections of a standard solution should be within acceptable limits.

The following diagram outlines the general workflow for the analysis of this compound.

Conclusion

This compound is a critical quality attribute of azithromycin that requires careful monitoring and control. Its formation through hydrolysis necessitates appropriate manufacturing and storage conditions for azithromycin products. The analytical methods outlined in this guide, particularly HPLC-UV, provide a robust framework for the accurate quantification of this impurity, ensuring that azithromycin products meet the stringent quality standards set by regulatory bodies. For researchers and drug development professionals, a thorough understanding of this compound is essential for the development of stable and effective azithromycin formulations.

References

- 1. This compound | 117693-41-1 | Benchchem [benchchem.com]

- 2. Azithromycin EP Impurity J | 117693-41-1 | SynZeal [synzeal.com]

- 3. veeprho.com [veeprho.com]

- 4. Azithromycin Impurity J (EP) |cas no 117693-41-1 [analyticachemie.in]

- 5. Azithromycin EP Impurity J; this compound (USP); Azithromycin CP Impurity J - Protheragen [protheragen.ai]

- 6. This compound | 117693-41-1 [chemicalbook.com]

- 8. store.usp.org [store.usp.org]

- 9. clearsynth.com [clearsynth.com]

- 10. This compound ((2R,3S,4R,5R,8R,10R,11R,12S,13S,1… [cymitquimica.com]

- 11. echemi.com [echemi.com]

- 12. uspbpep.com [uspbpep.com]

- 13. drugfuture.com [drugfuture.com]

- 14. uspbpep.com [uspbpep.com]

- 15. uspnf.com [uspnf.com]

- 16. synthinkchemicals.com [synthinkchemicals.com]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Desosaminylazithromycin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of desosaminylazithromycin, a known impurity and degradant of the antibiotic azithromycin (B1666446). The following protocols are based on established analytical techniques and are intended to guide researchers in setting up robust and reliable detection methods in a laboratory setting.

Introduction

This compound is a significant related substance of azithromycin, an azalide antibiotic. As a major degradant, its detection and quantification are critical for the quality control of azithromycin in bulk drug substances and finished pharmaceutical products.[1] Monitoring and controlling impurities like this compound is essential to ensure the safety, efficacy, and stability of the final drug product. This document outlines two common analytical approaches for its determination: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of pharmaceutical compounds and their impurities.[2] It offers good selectivity and sensitivity for quantitative analysis. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides superior sensitivity and specificity, making it particularly suitable for the detection of trace-level impurities.

While specific quantitative validation data for this compound is not extensively detailed in the readily available literature, the following sections provide protocols and data generalized from methods validated for azithromycin and its related substances. The presented data for azithromycin can serve as a benchmark for the expected performance of these methods for this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This section details a stability-indicating HPLC method suitable for the separation and quantification of this compound from azithromycin and other related impurities.

Quantitative Data Summary

The following table summarizes typical validation parameters for the analysis of azithromycin and its impurities using HPLC-UV. These values can be considered as target parameters for the validation of a method for this compound.

| Parameter | Typical Performance for Azithromycin & Related Substances |

| Limit of Detection (LOD) | < 0.1 µg/mL |

| Limit of Quantitation (LOQ) | < 0.35 µg/mL |

| Linearity Range | LOQ - 150% of specification limit (e.g., 0.3 - 3.5 µg/mL) |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (Recovery) | 97.0% - 103.0%[1] |

| Precision (%RSD) | < 2.0% |

Experimental Protocol: HPLC-UV Method

1. Instrumentation:

-

HPLC system with a UV/Vis detector

-

Data acquisition and processing software

2. Chromatographic Conditions:

-

Column: C18, 5 µm, 250 mm x 4.6 mm (or equivalent)

-

Mobile Phase A: 0.01 M Dibasic Sodium Phosphate buffer

-

Mobile Phase B: Acetonitrile (B52724):Methanol (750:250 v/v)

-

Gradient Program: A gradient elution may be required to achieve optimal separation. A starting condition of 50% B, increasing to 75% B over 10 minutes, followed by a re-equilibration step is a common starting point.

-

Flow Rate: 1.2 mL/minute[2]

-

Column Temperature: 60°C[2]

-

Detection Wavelength: 210 nm[2]

-

Injection Volume: 20 µL

3. Preparation of Solutions:

-

Diluent: A mixture of acetonitrile and water is commonly used.

-

Standard Solution: Prepare a stock solution of this compound reference standard in the diluent. Prepare working standard solutions by diluting the stock solution to the desired concentrations within the expected linear range.

-

Sample Solution: Accurately weigh and dissolve the azithromycin sample (bulk drug or formulation) in the diluent to achieve a target concentration. Sonicate if necessary to ensure complete dissolution.

4. System Suitability: Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the standard solution multiple times and evaluate parameters such as peak area repeatability (%RSD < 2.0%), theoretical plates (> 2000), and tailing factor (< 2.0).[2]

5. Analysis Procedure:

-

Inject the blank (diluent), standard solutions, and sample solutions into the HPLC system.

-

Record the chromatograms and integrate the peak areas.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.

-

Quantify the amount of this compound in the sample using the peak area response from the calibration curve generated from the standard solutions.

6. Forced Degradation Studies (for stability-indicating method validation): To demonstrate the specificity of the method, forced degradation studies should be performed on the azithromycin sample. This involves subjecting the sample to stress conditions such as acid, base, oxidation, heat, and light to generate degradation products, including this compound. The analytical method should be able to resolve the this compound peak from other degradation products and the parent drug.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and specificity, an LC-MS/MS method is recommended. This is particularly useful for detecting and quantifying this compound at very low levels.

Quantitative Data Summary

The following table provides expected performance characteristics for an LC-MS/MS method for the analysis of azithromycin and its related substances.

| Parameter | Expected Performance |

| Limit of Detection (LOD) | < 0.1 ng/mL |

| Limit of Quantitation (LOQ) | < 0.5 ng/mL |

| Linearity Range | LOQ - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Accuracy (Recovery) | 85% - 115% |

| Precision (%RSD) | < 15% |

Experimental Protocol: LC-MS/MS Method

1. Instrumentation:

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.

-

Data acquisition and analysis software.

2. LC Conditions:

-

Column: A suitable C18 or other reversed-phase column with a smaller particle size (e.g., < 2 µm) for better resolution and faster analysis times.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Program: A fast gradient from low to high organic content (e.g., 5% to 95% B in 5 minutes).

-

Flow Rate: 0.3 - 0.5 mL/minute.

-

Column Temperature: 40°C.

-

Injection Volume: 5 - 10 µL.

3. MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Optimize the precursor-to-product ion transitions for this compound. This will involve infusing a standard solution of this compound into the mass spectrometer to determine the optimal precursor ion (e.g., [M+H]⁺) and product ions, as well as the optimal collision energy and other MS parameters.

-

Internal Standard: The use of a stable isotope-labeled internal standard (e.g., this compound-d3) is highly recommended for accurate quantification.

4. Preparation of Solutions:

-

Diluent: A mixture of acetonitrile and water.

-

Standard Solutions: Prepare a series of calibration standards containing known concentrations of this compound and a fixed concentration of the internal standard.

-

Sample Solutions: Prepare the sample as described in the HPLC-UV method, and add the internal standard at the same concentration as in the calibration standards.

5. Analysis Procedure:

-

Inject the calibration standards and sample solutions into the LC-MS/MS system.

-

Acquire data in MRM mode.

-

Process the data to obtain the peak area ratios of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios against the concentrations of the calibration standards.

-

Determine the concentration of this compound in the samples from the calibration curve.

Conclusion

The analytical methods described in these application notes provide a solid foundation for the detection and quantification of this compound in pharmaceutical samples. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the analysis, such as the required sensitivity and the complexity of the sample matrix. It is crucial to perform a full method validation for the chosen analytical procedure in your laboratory to ensure its suitability for its intended purpose, adhering to the guidelines of relevant regulatory authorities.

References

Application Note: Quantification of Desosaminylazithromycin using a Stability-Indicating RP-HPLC Method

Audience: Researchers, scientists, and drug development professionals.

Introduction Desosaminylazithromycin is a principal related substance and a potential degradation product of Azithromycin (B1666446), a widely used macrolide antibiotic.[1] Accurate quantification of this impurity is critical for ensuring the quality, safety, and efficacy of Azithromycin drug substances and products. This document details a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the precise quantification of this compound. The method is designed to separate this compound from Azithromycin and other related impurities, making it suitable for routine quality control and stability studies.[2][3]

Principle The method employs reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of an aqueous buffer and organic solvent.[4] this compound, along with Azithromycin and other related substances, is separated based on its differential partitioning between the stationary and mobile phases. Quantification is achieved by ultraviolet (UV) detection at a wavelength where the analyte exhibits significant absorbance, typically 210 nm.[5][6][7] The peak area of this compound is proportional to its concentration in the sample.

Experimental Protocol

Instrumentation and Materials

-

Instrumentation: HPLC system equipped with a gradient or isocratic pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[6]

-

Chromatography Column: A reversed-phase C18 column is recommended. Common specifications are 250 mm x 4.6 mm, with a 5 µm particle size (e.g., Hypersil GOLD C18, Phenomenex Luna C18, or equivalent).[6][7]

-

Chemicals and Reagents:

-

This compound Reference Standard

-

Azithromycin Reference Standard

-

Acetonitrile (B52724) (HPLC Grade)

-

Methanol (HPLC Grade)

-

Potassium Dihydrogen Phosphate or Dibasic Sodium Phosphate (Analytical Grade)[4][6]

-

Ammonium (B1175870) Acetate (B1210297) (Analytical Grade)[7]

-

Water (HPLC Grade or equivalent)

-

Sodium Hydroxide or Phosphoric Acid (for pH adjustment)

-

-

Labware: Volumetric flasks, pipettes, analytical balance, ultrasonic bath, and 0.45 µm or 0.22 µm syringe filters.[8]

Chromatographic Conditions

The following isocratic method is recommended for its robustness and ability to resolve this compound from Azithromycin.

Table 1: HPLC Chromatographic Conditions

| Parameter | Recommended Condition |

|---|---|

| Stationary Phase | Reversed-Phase C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile and 30 mM Ammonium Acetate (pH 6.8) in a ratio of 82:18 (v/v)[7] |

| Flow Rate | 0.7 - 1.0 mL/min[7][9] |

| Column Temperature | 50 - 60 °C[5][7] |

| Detection Wavelength | 210 nm[5][7] |

| Injection Volume | 10 - 20 µL[5][7] |

| Run Time | Approximately 15-25 minutes, sufficient to elute all components of interest[9] |

Preparation of Solutions

-

Mobile Phase Preparation (Ammonium Acetate Buffer):

-

Weigh and dissolve the appropriate amount of ammonium acetate in HPLC-grade water to achieve a 30 mM concentration.

-

Adjust the pH to 6.8 using a suitable acid or base.

-

Filter the buffer through a 0.45 µm membrane filter and degas using sonication or vacuum.[8]

-

Prepare the final mobile phase by mixing acetonitrile and the buffer in the specified ratio (82:18 v/v).[7]

-

-

Standard Solution Preparation:

-

Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase to obtain a stock solution of approximately 100 µg/mL.

-

Prepare working standard solutions by further diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range of the assay.

-

-

Sample Preparation (from Bulk Drug or Formulation):

-

Accurately weigh a quantity of the powdered sample (e.g., from tablets) or bulk drug equivalent to about 50 mg of Azithromycin.[9]

-

Transfer to a 50 mL volumetric flask and add approximately 30 mL of a suitable diluent (e.g., a mixture of acetonitrile and water).

-

Sonicate for 15 minutes to ensure complete dissolution.[9]

-

Allow the solution to cool to room temperature and dilute to volume with the diluent.

-

Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[6][9]

-

System Suitability

Before sample analysis, the chromatographic system must meet predefined suitability criteria to ensure adequate performance.

Table 2: System Suitability Criteria

| Parameter | Acceptance Criteria |

|---|---|

| Tailing Factor (Asymmetry) | Not more than 2.0[6] |

| Theoretical Plates (N) | Not less than 2000[6] |

| % RSD of Peak Area | Not more than 2.0% for six replicate injections of the standard solution[6] |

| Resolution (Rs) | Resolution between this compound and Azithromycin peaks should be greater than 2.0[6] |

Method Validation Data

The described HPLC method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose.[10] Key validation parameters are summarized below.

Table 3: Summary of Method Validation Parameters and Typical Results